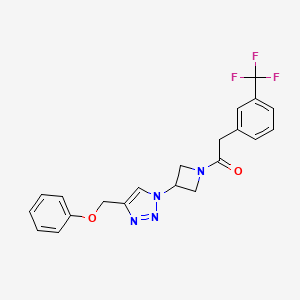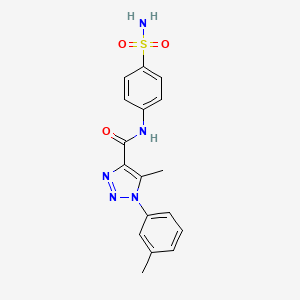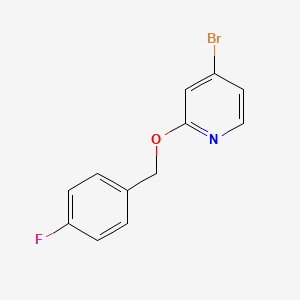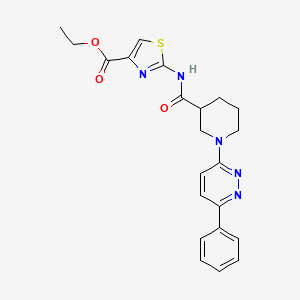
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the azetidine and 1,2,3-triazole rings. Azetidine rings are known to adopt a puckered conformation . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, which could contribute to the compound’s reactivity.科学的研究の応用
Medicinal Chemistry and Drug Development
This compound exhibits potential as a scaffold for designing novel drugs. Researchers have explored its interactions with biological targets, such as enzymes, receptors, and transporters. By modifying specific functional groups, scientists can create derivatives with improved pharmacological properties. For instance, the trifluoromethyl group may enhance metabolic stability or binding affinity, making it an attractive candidate for drug discovery .
Boronic Acid Derivatives
The phenylboronic acid moiety in this compound is of interest in proteomics research. Boronic acids can form reversible complexes with diols, which is useful for capturing and detecting glycoproteins. Researchers have investigated boronic acid derivatives for applications in affinity chromatography, drug delivery, and biosensors .
Agrochemicals and Crop Protection
The triazole ring and trifluoromethyl group contribute to the compound’s structural diversity. These features make it a potential lead for developing agrochemicals, including herbicides, fungicides, and insecticides. Researchers explore its effects on plant growth, pest control, and disease resistance .
特性
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)16-6-4-5-15(9-16)10-20(29)27-12-18(13-27)28-11-17(25-26-28)14-30-19-7-2-1-3-8-19/h1-9,11,18H,10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIXZTFJTCUHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)




![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)




![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)